An In-depth Technical Guide to Isonitrosoacetone: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to Isonitrosoacetone: Structure, Properties, Synthesis, and Applications
Executive Summary
Isonitrosoacetone, also known by its IUPAC name (1E)-1-hydroxyiminopropan-2-one, is a versatile organic compound that holds significant interest across multiple scientific disciplines.[1][2] As an oxime derivative of acetone, its unique chemical structure, characterized by the presence of both a keto and an oxime functional group, imparts a rich reaction chemistry. This guide provides a comprehensive technical overview of isonitrosoacetone, designed for researchers, chemists, and professionals in drug development. We will delve into its fundamental chemical structure and tautomeric nature, detail its physicochemical and spectroscopic properties, present a validated synthesis protocol, and explore its critical applications as a coordination ligand and a potential therapeutic agent. The insights herein are grounded in established literature and aim to provide both foundational knowledge and practical guidance for laboratory applications.
Chemical Identity and Molecular Structure
Isonitrosoacetone is a simple yet functionally rich molecule. A thorough understanding of its structure is paramount to appreciating its chemical behavior and potential applications.
1.1. Nomenclature and Identifiers
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Common Synonyms : 2-Oxopropanal 1-oxime, Pyruvaldoxime, MINA[1][3][4]
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CAS Number : 306-44-5[1]
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Molecular Formula : C₃H₅NO₂[1]
1.2. Structural Representation
The primary structure of isonitrosoacetone features a three-carbon backbone. One terminal carbon is part of a methyl group, the central carbon is a carbonyl (keto) group, and the other terminal carbon is part of an oxime functional group.
Caption: Chemical structure of isonitrosoacetone.
1.3. Tautomerism: The Keto-Oxime and Nitroso-Enol Forms
A key feature of isonitrosoacetone's chemistry is its existence in tautomeric equilibrium between the more stable keto-oxime form and the nitroso-enol form. This equilibrium is fundamental to its reactivity, particularly in nitrosation synthesis reactions where the enol form is the reactive species.
Caption: Workflow for the synthesis of isonitrosoacetone.
Key Applications and Reaction Chemistry
Isonitrosoacetone's bifunctional nature makes it a valuable molecule in coordination chemistry, medicinal research, and organic synthesis.
4.1. Coordination Chemistry: A Versatile Chelating Agent
Isonitrosoacetone is an excellent chelating agent, capable of forming stable complexes with a variety of transition metal ions, including nickel (Ni), palladium (Pd), and copper (Cu). [2][5]It typically acts as a bidentate ligand, coordinating through the oxime nitrogen and the carbonyl oxygen. [6]This chelating ability is harnessed in analytical chemistry for the separation and quantification of metal ions. [2]
Caption: Bidentate coordination of isonitrosoacetone with a metal ion (M).
4.2. Drug Development: Acetylcholinesterase (AChE) Reactivation
Organophosphate nerve agents and pesticides cause toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system. [2]Isonitrosoacetone has been investigated as a potential reactivator of inhibited AChE. The oxime group can nucleophilically attack the phosphorus atom of the organophosphate bound to the enzyme's active site, forming a complex that removes the inhibitor and restores enzyme function. [2][6]This makes it a compound of interest for developing antidotes to organophosphate poisoning. [2] 4.3. Organic Synthesis
The reactive functional groups in isonitrosoacetone make it a useful building block for synthesizing more complex molecules, particularly various heterocyclic compounds that are scaffolds for many pharmaceutical agents. [2]
Safety and Handling
Proper handling of isonitrosoacetone is crucial to ensure laboratory safety.
5.1. Hazard Identification
Isonitrosoacetone is classified as an irritant. The primary hazards are summarized below based on GHS classifications. [1][2]
| Hazard Code | Description | Class |
|---|---|---|
| H315 | Causes skin irritation | Skin Irritant 2 |
| H319 | Causes serious eye irritation | Eye Irritant 2 |
| H335 | May cause respiratory irritation | STOT SE 3 |
5.2. Handling and Storage Protocols
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Engineering Controls : Always handle isonitrosoacetone in a certified chemical fume hood to avoid inhalation of dust or vapors. [7]* Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [7][8]* Handling : Avoid generating dust. Wash hands thoroughly after handling. [7]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area (refrigerated storage at 2-8°C is recommended for long-term stability). [7][9]Keep away from heat, sparks, and open flames. [7]
Conclusion
Isonitrosoacetone is a compound of significant scientific value, bridging foundational organic chemistry with advanced applications in materials science and medicine. Its straightforward synthesis, combined with its rich coordination chemistry and biological activity, ensures its continued relevance in research and development. This guide has provided a technical framework for understanding and utilizing isonitrosoacetone, emphasizing the causal relationships between its structure, properties, and applications. Adherence to the outlined protocols and safety measures will enable researchers to explore its full potential effectively and safely.
References
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Molbase (n.d.). ISONITROSOACETONE 306-44-5 wiki. Retrieved from [Link].
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Samus, N. M., et al. (2009). Coordination compounds of cobalt, nickel, and copper with isonitrosoacetone benzoylhydrazone. Russian Journal of Coordination Chemistry, 35(1), 26-31. Retrieved from [Link].
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